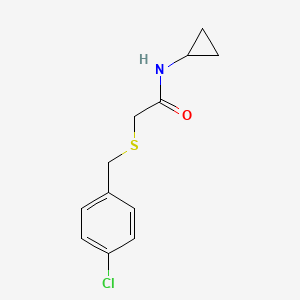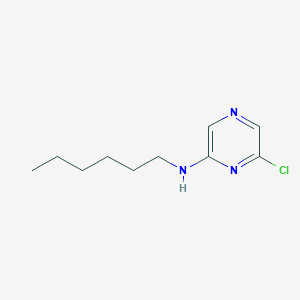
6-chloro-N-hexylpyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-hexylpyrazin-2-amine is an organic compound belonging to the class of aminopyrazines It features a pyrazine ring substituted with a chlorine atom at the 6-position and a hexylamine group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-hexylpyrazin-2-amine typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors such as 1,2-diamines with α-haloketones.
Chlorination: The pyrazine ring is then chlorinated at the 6-position using reagents like thionyl chloride or phosphorus pentachloride.
N-alkylation: The final step involves the alkylation of the 2-amino group with hexyl halides under basic conditions, often using sodium hydride or potassium carbonate as the base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-N-hexylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or nitric acid under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Formation of 6-nitro-N-hexylpyrazin-2-amine.
Reduction: Formation of N-hexylpyrazin-2-amine.
Substitution: Formation of 6-substituted-N-hexylpyrazin-2-amine derivatives.
Aplicaciones Científicas De Investigación
6-chloro-N-hexylpyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-hexylpyrazin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-6-chloropyrazine: A structurally similar compound with a shorter alkyl chain.
6-chloro-N-cyclohexylpyrazin-2-amine: Another derivative with a cyclohexyl group instead of a hexyl group.
Uniqueness
6-chloro-N-hexylpyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexyl group can influence its lipophilicity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H16ClN3 |
|---|---|
Peso molecular |
213.71 g/mol |
Nombre IUPAC |
6-chloro-N-hexylpyrazin-2-amine |
InChI |
InChI=1S/C10H16ClN3/c1-2-3-4-5-6-13-10-8-12-7-9(11)14-10/h7-8H,2-6H2,1H3,(H,13,14) |
Clave InChI |
DGCOWQZDZDQDOW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC1=CN=CC(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



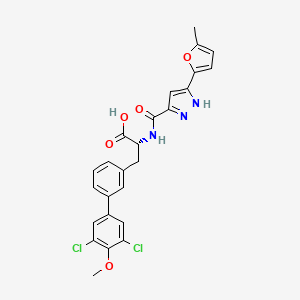
![N-[2-(2-pyridyl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B14906828.png)
![3H-Pyrimido[4,5-b][1,4]oxazine-4,6(5H,7H)-dione](/img/structure/B14906836.png)
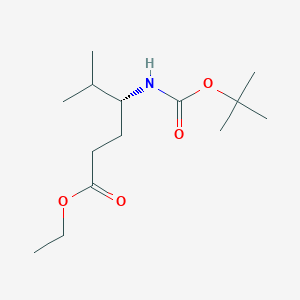
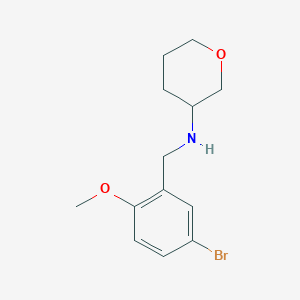
![2-{(E)-2-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethenyl}-5-nitropyrimidine-4,6-diol](/img/structure/B14906854.png)

![tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate](/img/structure/B14906869.png)
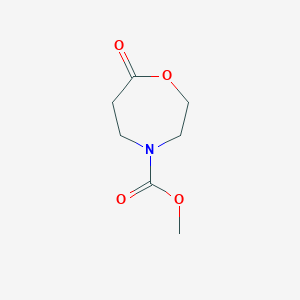
![1-{N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycyl}piperidine-4-carboxamide](/img/structure/B14906881.png)
![Methyl 3-(2'-(diphenylphosphanyl)-6-methoxy-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14906887.png)

